REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:8]=1[O:9][CH2:14][CH:13]=[CH2:12])[CH:2]=[O:1] |f:2.3.4|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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O=CC1=CC(OC)=C(O)C=C1
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Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
|
Details
|
the solid was filtered off
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Type
|
WASH
|
Details
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washed with acetone
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Type
|
CUSTOM
|
Details
|
A yellow oil was obtained
|
Type
|
CONCENTRATION
|
Details
|
after a thorough concentration of the organic phases
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=O)C=CC1OCC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |